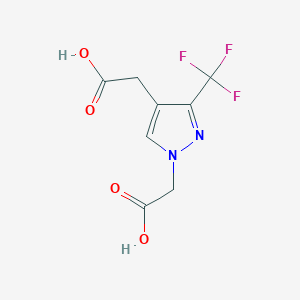

2,2'-(3-(trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetic acid

Description

2,2'-(3-(Trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetic acid is a heterocyclic compound featuring a pyrazole core substituted with a trifluoromethyl (-CF₃) group at the 3-position and two acetic acid moieties at the 1- and 4-positions. The pyrazole ring is a five-membered aromatic system with two adjacent nitrogen atoms, which imparts unique electronic and steric properties. This compound’s dual functionality—combining a fluorinated heterocycle with carboxylic acid groups—positions it as a versatile intermediate in medicinal chemistry and materials science .

Properties

Molecular Formula |

C8H7F3N2O4 |

|---|---|

Molecular Weight |

252.15 g/mol |

IUPAC Name |

2-[1-(carboxymethyl)-3-(trifluoromethyl)pyrazol-4-yl]acetic acid |

InChI |

InChI=1S/C8H7F3N2O4/c9-8(10,11)7-4(1-5(14)15)2-13(12-7)3-6(16)17/h2H,1,3H2,(H,14,15)(H,16,17) |

InChI Key |

JBUPGKSYOAMZDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NN1CC(=O)O)C(F)(F)F)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(3-(trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetic acid typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group and the acetic acid moieties. One common method involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to introduce the trifluoromethyl and acetic acid groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reagents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2,2’-(3-(trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of reduced derivatives.

Substitution: The trifluoromethyl group and acetic acid moieties can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathways.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Unfortunately, the search results provided do not offer specific applications, comprehensive data tables, or well-documented case studies for the compound "2,2'-(3-(trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetic acid." The available information primarily focuses on its chemical properties, synthesis of pyrazole derivatives, and related compounds.

Here's a summary of what the search results provide:

- Chemical Information: The compound is also known as 2,2'-(3-(Trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetic acid with CAS number 2098020-31-4 . The chemical properties include 8 Hydrogen, 7 Fluorine, 3 Nitrogen, and 4 Oxygen atoms .

- Availability: The compound is listed as discontinued by one supplier .

- Pyrazoles Research: Pyrazoles, in general, are an important class of heterocyclic compounds with potential anticancer and antifungal activities . They have been explored for various biological activities, including antimalarial effects .

- Related Pyrazole Compounds: A variety of pyrazole derivatives are available, with potential uses as building blocks in chemical synthesis .

- Synthesis Methods: Several methods exist for synthesizing pyrazole derivatives, including thiopyrazoles and pyrazole S-glycosides .

- Potential Insecticidal Activity: Some pyrazole-based tetrahydropyrimidine derivatives have shown insecticidal activity .

- 1H-pyrazole-5-carboxamide Derivatives: Small molecule 3-(trifluoromethyl)-1H-pyrazole-5 have been developed as activators .

Mechanism of Action

The mechanism of action of 2,2’-(3-(trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the acetic acid moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Implications

- Thermodynamic Stability : Pyrazole-based diacetic acids generally exhibit higher thermodynamic stability constants (log K) with transition metals (e.g., Cu²⁺, Zn²⁺) compared to benzoimidazole analogs, attributed to the pyrazole’s nitrogen lone pairs and -CF₃-induced polarization .

- Solubility: The trifluoromethyl group reduces aqueous solubility relative to non-fluorinated derivatives but improves membrane permeability, a critical factor in drug delivery .

- Biological Activity: While the coumarin-pyrimidinone hybrid () shows fluorescence and enzyme-inhibitory properties, the pyrazole derivative’s bioactivity remains underexplored.

Biological Activity

The compound 2,2'-(3-(trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetic acid is a member of the pyrazole family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C8H6F3N4O4

- Molecular Weight : 250.15 g/mol

- CAS Number : 2098020-31-4

The structure features a pyrazole core with a trifluoromethyl group and two acetic acid functionalities. The trifluoromethyl group enhances lipophilicity and biological activity by modulating electronic properties.

Mechanisms of Biological Activity

Research indicates that pyrazole derivatives exhibit various biological activities such as:

- Antimicrobial Activity : Pyrazole compounds have shown effectiveness against bacterial and fungal strains. The presence of the trifluoromethyl group can enhance binding affinity to microbial targets.

- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

- Antitumor Activity : Certain pyrazole derivatives have been identified as inhibitors of key cancer-related enzymes such as BRAF(V600E) and EGFR, indicating their potential in cancer therapy.

Antimicrobial Studies

A study on related pyrazole compounds demonstrated significant antimicrobial activity against various pathogens. For instance, derivatives like 5-amino-3-(trifluoromethyl)-1H-pyrazole showed inhibition against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Studies

In vitro assays indicated that 2,2'-(3-(trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetic acid inhibited the production of nitric oxide in macrophages, suggesting its potential as an anti-inflammatory agent .

Antitumor Activity

Research has highlighted the effectiveness of pyrazole derivatives in targeting tumor cells. A specific derivative was found to inhibit cell proliferation in breast cancer cell lines by inducing apoptosis .

Case Studies

-

Case Study on Antimicrobial Efficacy

- Objective : Evaluate the antimicrobial properties of trifluoromethyl-substituted pyrazoles.

- Methodology : Disk diffusion method against Candida albicans and Escherichia coli.

- Results : Significant zones of inhibition were observed, indicating strong antimicrobial activity.

-

Case Study on Anti-inflammatory Mechanisms

- Objective : Assess the anti-inflammatory effects in a murine model.

- Methodology : Administration of the compound followed by LPS-induced inflammation.

- Results : Reduced levels of TNF-alpha and IL-6 were recorded, confirming anti-inflammatory properties.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 3-Trifluoromethyl-1H-pyrazole | Antimicrobial | Simple structure |

| 5-Amino-3-(trifluoromethyl)-1H-pyrazole | Antitumor | Enhanced solubility |

| Pyrazole-3-carboxylic acid | Anti-inflammatory | Different functional groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.